3'-甲氧基香豆雌酚

描述

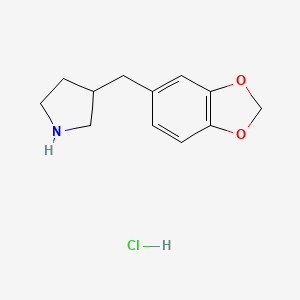

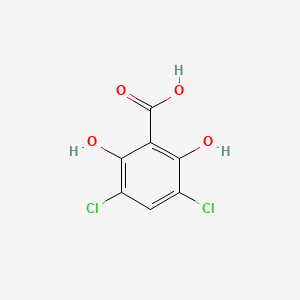

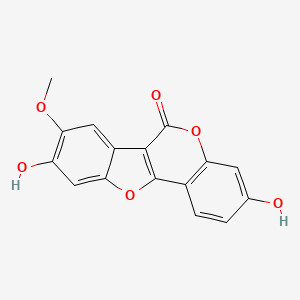

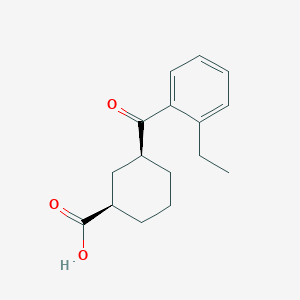

3’-Methoxycoumestrol is a natural product found in Derris cuneifolia and Medicago sativa . It belongs to the chemical family of coumarins . The molecular formula of 3’-Methoxycoumestrol is C16H10O6 and it has a molecular weight of 298.25 .

Molecular Structure Analysis

The IUPAC name of 3’-Methoxycoumestrol is 3,9-dihydroxy-8-methoxy- 1benzofuro [3,2-c]chromen-6-one . The InChI key is MQORJFLPGOCLDS-UHFFFAOYSA-N . The structure can be represented by the SMILES string: COC1=C (C=C2C (=C1)C3=C (O2)C4=C (C=C (C=C4)O)OC3=O) .Physical And Chemical Properties Analysis

3’-Methoxycoumestrol appears as yellow or brown crystals . It is soluble in DMSO and Methanol . It has a boiling point of 426.6±24.0°C at 760 mmHg and a melting point of 329 - 329.5 °C . The density of 3’-Methoxycoumestrol is 1.558±0.06 g/cm3 .科学研究应用

抗氧化剂和癌症化学预防特性

3'-甲氧基香豆雌酚是一种多酚,作为植物雌激素、抗氧化剂和潜在的癌症化学预防剂,展示了有前景的治疗应用。它与牛血清白蛋白 (BSA) 的相互作用已被研究,揭示了其抗氧化特性的显着保存。这种相互作用比其他植物雌激素强,表明香豆雌酚在治疗应用中和作为白蛋白纳米颗粒组分中的潜力 (Montero 等人,2019)。

酶抑制和抗氧化活性

香豆雌酚已被评估其对与阿尔茨海默病、青光眼和糖尿病等疾病相关的酶的影响。它对乙酰胆碱酯酶和 α-葡萄糖苷酶等酶表现出抑制作用。此外,其抗氧化活性已通过各种分析得到证实,与丁基羟基茴香醚和 Trolox 等参考抗氧化剂相比具有优势 (Durmaz 等人,2022)。

植物雌激素特性和与植物的相互作用

香豆雌酚,特别是 3'-甲氧基香豆雌酚的植物雌激素特性已在各种研究中得到证实。例如,它存在于一年生苜蓿属物种中,并且对真菌病原体的反应表明其可能影响药用牧草的雌激素活性 (Francis 和 Millington,1971)。此外,毛豆树茎皮的化学成分,包括 3'-甲氧基香豆雌酚,表明其在植物生物学和潜在治疗应用中的重要性 (Gong 等人,2010)。

对人类和动物健康的影响

研究探索了香豆雌酚和相关化合物的雌激素活性,包括 3'-甲氧基香豆雌酚。这些化合物已被证明会影响雌激素活性,对其化学结构的修改会影响其生物活性 (Bickoff 等人,1960)。此外,母马摄入富含植物雌激素的植物后,其血浆中存在香豆雌酚,表明其对动物的生殖健康有影响 (Ferreira-Dias 等人,2013)。

未来方向

Future research could focus on further understanding the synthesis of 3’-Methoxycoumestrol, its specific chemical reactions, and its mechanism of action. More studies are also needed to explore its safety and hazards, especially its impact on reproductive health . Additionally, its presence in various plants and its effects on livestock health could be areas of interest .

属性

IUPAC Name |

3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQORJFLPGOCLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928204 | |

| Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,8-Dihydroxy-9-methoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3'-Methoxycoumestrol | |

CAS RN |

13360-66-2 | |

| Record name | 3'-Methoxycoumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

329 - 329.5 °C | |

| Record name | 3,8-Dihydroxy-9-methoxycoumestan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)